molecular formula C12H19Cl2N3O B1524359 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1245568-82-4

2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B1524359
CAS No.: 1245568-82-4
M. Wt: 292.2 g/mol
InChI Key: RVWQDMDKRKTAQI-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride” is a chemical compound with the CAS Number: 1245568-82-4 . It has a molecular weight of 292.21 . The IUPAC name for this compound is 2-oxo-2-(4-phenyl-1-piperazinyl)ethanamine dihydrochloride . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17N3O.2ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;;/h1-5H,6-10,13H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis Approaches : Research has explored various synthetic routes and modifications of compounds structurally related to 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride, demonstrating the versatility of these compounds in chemical synthesis. For example, a study detailed the synthesis of 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one through aminomethylation, followed by reduction and interaction with Grignard reagents to produce amino alcohols with potential biological activities (Гюльнара Артаваздовна Геворгян et al., 2017).

  • Biological Activities : Some derivatives of the compound have been found to possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This indicates a potential for therapeutic applications in managing pain and inflammation (Гюльнара Артаваздовна Геворгян et al., 2017).

Antibacterial Activity

  • Antibacterial Applications : Compounds synthesized through modifications of the base structure, such as the incorporation of benzyl piperazine with pyrimidine and isoindolinedione frameworks, have shown antibacterial activity. This suggests a potential use in developing new antibacterial agents to combat resistant bacterial strains (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 indicates it causes serious eye irritation, and H335 means it may cause respiratory irritation .

Properties

IUPAC Name

2-amino-1-(4-phenylpiperazin-1-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;;/h1-5H,6-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWQDMDKRKTAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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